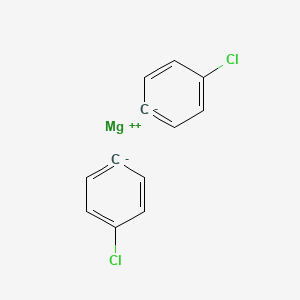

magnesium;chlorobenzene

Description

Historical Development and Significance in Organic Synthesis

The story of phenylmagnesium chloride is intrinsically linked to the discovery of the class of compounds to which it belongs: Grignard reagents. In 1900, the French chemist François Auguste Victor Grignard discovered that organomagnesium halides could be prepared by reacting an organic halide with magnesium metal in an ethereal solvent. acs.orgacs.org This breakthrough was of such fundamental importance to synthetic chemistry that Grignard was awarded the Nobel Prize in Chemistry in 1912. numberanalytics.comacs.org

Prior to Grignard's discovery, the formation of carbon-carbon bonds was a significant challenge for chemists. numberanalytics.com Grignard reagents provided a relatively straightforward and highly effective method to achieve this, revolutionizing organic synthesis. numberanalytics.comnumberanalytics.com They opened up pathways for the construction of a vast array of organic compounds, including alcohols, ketones, and carboxylic acids, from simpler starting materials. nih.govtutorchase.com

While phenylmagnesium bromide was more reactive and easier to prepare, phenylmagnesium chloride was often preferred due to the lower cost and greater availability of its precursor, chlorobenzene (B131634). guidechem.com However, the reaction of chlorobenzene with magnesium in the common solvent diethyl ether proceeds very slowly. guidechem.com Significant research was dedicated to overcoming this challenge. Early methods involved using high temperatures (150-160°C) in a sealed tube in the absence of a solvent, which could produce yields of around 85%. acs.org Later developments found that using higher-boiling point solvents like tetrahydrofuran (B95107) (THF) or adding catalysts, such as organic nitrates, could facilitate the reaction at more manageable reflux temperatures (around 130-135°C), achieving high yields of 75-95%. guidechem.commdma.chbrainly.in This made phenylmagnesium chloride a more accessible and economically viable reagent for introducing a phenyl group into various molecules. guidechem.commdma.ch

The significance of phenylmagnesium chloride and other Grignard reagents lies in their versatility and reactivity. tutorchase.com The polarized carbon-magnesium bond makes the phenyl group carbon atom a strong nucleophile, capable of attacking electrophilic centers, such as the carbon atom in a carbonyl group. This reactivity is harnessed in numerous organic synthesis applications, from the production of alcohols and ketones to more complex molecules like pharmaceuticals and natural products. nih.govnumberanalytics.comtutorchase.com

Classification as a Grignard Reagent and Organomagnesium Compound

Phenylmagnesium chloride is classified based on its chemical structure and bonding. It falls under two main categories: organomagnesium compounds and, more specifically, Grignard reagents.

Organomagnesium Compound: Organometallic compounds are defined as compounds containing at least one chemical bond between a carbon atom of an organic group and a metal. iupac.orgvbspu.ac.in Phenylmagnesium chloride fits this definition perfectly, as it features a direct covalent bond between a carbon atom of the phenyl ring and a magnesium atom. nptel.ac.in The International Union of Pure and Applied Chemistry (IUPAC) classifies compounds like iodo(methyl)magnesium and diethylmagnesium as organomagnesium compounds. iupac.org Organomagnesium compounds are a broad class that also includes diorganomagnesium species (R₂Mg), where magnesium is bonded to two organic groups. nptel.ac.in

Structure

3D Structure of Parent

Properties

CAS No. |

50607-16-4 |

|---|---|

Molecular Formula |

C12H8Cl2Mg |

Molecular Weight |

247.40 g/mol |

IUPAC Name |

magnesium;chlorobenzene |

InChI |

InChI=1S/2C6H4Cl.Mg/c2*7-6-4-2-1-3-5-6;/h2*2-5H;/q2*-1;+2 |

InChI Key |

OXVSYUWXLYYSKG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=[C-]1)Cl.C1=CC(=CC=[C-]1)Cl.[Mg+2] |

Origin of Product |

United States |

Synthetic Methodologies for Phenylmagnesium Chloride

Direct Synthesis from Chlorobenzene (B131634) and Metallic Magnesium

The most conventional method for preparing phenylmagnesium chloride involves the direct reaction of chlorobenzene with metallic magnesium. nih.gov This reaction is typically performed in an ethereal solvent, which plays a crucial role in stabilizing the Grignard reagent as it forms. nih.gov However, the inherent inertness of chlorobenzene compared to other aryl halides often necessitates specific activation methods and catalytic systems to achieve efficient conversion.

Influence of Ethereal Solvent Systems

Ethereal solvents are essential for the successful formation of Grignard reagents. They solvate the magnesium center, stabilizing the organomagnesium compound through coordination. researchgate.net The choice of solvent can significantly impact the reaction rate and yield. Tetrahydrofuran (B95107) (THF) is a commonly used solvent due to its high coordinating capacity with the Mg²⁺ ion, which helps to stabilize the forming Grignard reagent. researchgate.net Diethyl ether is another traditional solvent, though reactions in it may proceed at different rates.

Kinetic studies have shown that in toluene (B28343), the formation of phenylmagnesium chloride in the presence of THF occurs in stages, initially forming a disolvated Grignard reagent, followed by a slower formation of a monosolvated species. researchgate.net The use of tetrahydropyran (B127337) as a solvent has also been explored, particularly for oxygen-containing chlorobenzene compounds, to improve reactivity and yield. google.com The selection of the ethereal solvent system is a critical parameter that can be optimized to balance reactivity, solubility, and safety considerations.

Table 1: Effect of Ethereal Solvent on Phenylmagnesium Chloride Formation in Toluene

| Solvent System | Temperature (°C) | Initial PhCl Conc. (M) | Rate Constant (k×10⁻⁴ s⁻¹) |

|---|---|---|---|

| Toluene with equimolar THF | 90 | 1.0 | 0.433 |

| Toluene with equimolar THF | 100 | 1.0 | 0.733 |

| Toluene with equimolar THF | 110 | 0.6 | 1.00 |

Data compiled from kinetic studies on the formation of phenylmagnesium chloride. researchgate.net

Role of Catalytic Activators (e.g., Organic Nitrates, Transition Metal Salts)

Due to the low reactivity of chlorobenzene, catalytic activators are often employed to initiate the Grignard reaction and improve its efficiency. Organic nitrates are a well-documented class of catalysts for this purpose. nih.govgoogle.com Their mechanism is believed to involve metabolic conversion to nitric oxide (NO), which then plays a role in the activation process. nih.gov Various metal nitrates, including strontium nitrate, copper nitrate, sodium nitrate, and zinc nitrate, have been shown to be effective. google.com

Transition metal salts are also utilized to catalyze the formation of Grignard reagents. While specific examples for phenylmagnesium chloride are part of proprietary industrial processes, the broader literature on Grignard reactions indicates that salts of copper, iron, and cobalt can facilitate the reaction. sigmaaldrich.comwikipedia.org For instance, copper sulfide (B99878) has been patented as a catalyst for the reaction of chlorobenzene with magnesium at reflux temperatures. These catalysts can enhance the rate of reaction and lead to higher yields under milder conditions.

Table 2: Catalytic Activators for Phenylmagnesium Chloride Synthesis

| Catalyst | Catalyst Loading (wt% of Mg) | Reflux Temperature (°C) |

|---|---|---|

| Organic Nitrates | 1% - 2% | 130 - 135 |

| Copper Nitrate | Not specified | 130 - 135 |

| Sodium Nitrate | Not specified | 130 - 135 |

| Zinc Nitrate | Not specified | 130 - 135 |

| Potassium Nitrate | Not specified | 130 - 135 |

| Nitric Acid | Not specified | 130 - 135 |

| Nitrobenzene | Not specified | 130 - 135 |

Data sourced from patent literature describing the synthesis of phenylmagnesium chloride. google.com

Initiation Phenomena and Induction Period in Grignard Reagent Formation

A common challenge in Grignard reagent synthesis is the "induction period," a delay before the reaction initiates. This is often attributed to a passivating layer of magnesium oxide or hydroxide (B78521) on the surface of the magnesium metal, which prevents it from reacting with the organic halide. Several methods have been developed to overcome this induction period and initiate the reaction.

Mechanical methods involve physically disrupting the passivating layer. This can be achieved by crushing the magnesium pieces in situ, rapid stirring, or through sonication. researchgate.net Ultrasound-assisted Grignard reactions have been shown to be efficient and reproducible, as the acoustic cavitation helps to clean and activate the magnesium surface. researchgate.net

Chemical methods involve the addition of small amounts of initiators. Common chemical activators include iodine, methyl iodide, and 1,2-dibromoethane (B42909). These substances react with the magnesium to expose a fresh, reactive metal surface. The monosolvated Grignard reagent, once formed, can also act as a catalyst for the further conversion of the halide. researchgate.net

Halogen-Magnesium Exchange Reactions

An alternative to the direct synthesis is the halogen-magnesium exchange, a powerful method for the preparation of functionalized Grignard reagents under mild conditions. This method involves the reaction of an organic halide with a pre-formed Grignard reagent, typically an alkylmagnesium halide like isopropylmagnesium chloride (iPrMgCl). clockss.orgresearchgate.net The equilibrium of the exchange is driven by the relative stability of the carbanionic character of the Grignard reagents.

The use of iPrMgCl in combination with lithium chloride (LiCl), often referred to as "Turbo-Grignard," has significantly expanded the scope of this reaction. clockss.org The presence of LiCl breaks up the polymeric aggregates of the Grignard reagent, increasing its reactivity and solubility. This allows the exchange to proceed at lower temperatures, thus tolerating a wider range of sensitive functional groups on the aromatic ring. clockss.org

Chemo- and Regioselectivity in the Preparation of Phenylmagnesium Chloride Derivatives

The halogen-magnesium exchange offers excellent chemo- and regioselectivity in the synthesis of substituted phenylmagnesium chloride derivatives. The reaction can tolerate various functional groups such as esters, nitriles, and even nitro groups, which would be incompatible with the conditions of direct synthesis. researchgate.netthieme-connect.comresearchgate.net

The regioselectivity of the exchange is particularly valuable when dealing with polyhalogenated aromatic compounds. By carefully choosing the Grignard reagent and reaction conditions, it is often possible to selectively exchange one halogen over another. nih.gov For instance, in dibromoarenes, the Br/Mg exchange can be directed to a specific position by steric or electronic factors, or through the use of directing groups. nih.gov Bimetallic reagents, such as sBu₂Mg·2LiOR, have been shown to provide highly regioselective Br/Mg exchanges on various dibromo-arenes and -heterocycles. nih.gov

Table 3: Examples of Functional Group Tolerance in Halogen-Magnesium Exchange

| Substrate | Exchange Reagent | Conditions | Functional Group Tolerated |

|---|---|---|---|

| Methyl 3-iodobenzoate | iPrMgCl | THF, -20°C, 1h | Ester |

| 2-Iodo-4-nitrobenzonitrile | PhMgCl | THF, -40°C | Nitro, Nitrile |

| 3,5-Dibromopyridine derivatives | iPrMgCl·LiCl | Not specified | Tosyloxy |

| Dibromo-arenes | sBu₂Mg·2LiOR | Toluene, 25°C | Bromo |

Illustrative examples from the literature demonstrating the versatility of the halogen-magnesium exchange. clockss.orgthieme-connect.comnih.gov

Continuous Flow Synthesis and Process Intensification

Traditional batch synthesis of Grignard reagents can be challenging to control due to the highly exothermic nature of the reaction and the often-unpredictable induction period. Continuous flow synthesis using microreactors has emerged as a safer, more efficient, and scalable alternative. researchgate.netresearchgate.net

Flow chemistry offers excellent heat and mass transfer, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. tue.nl This enhanced control minimizes the formation of byproducts, such as Wurtz coupling products, and can lead to higher yields and purer products. researchgate.net In a continuous process, the organic halide solution is pumped through a packed bed of magnesium, providing a large surface area for the reaction to occur in a controlled manner. researchgate.net

The integration of in-line analytical techniques, such as ReactIR, allows for real-time monitoring of the reaction progress, enabling rapid optimization of reaction conditions. researchgate.net Continuous flow systems have been successfully employed for the preparation of various arylmagnesium reagents, demonstrating the potential for process intensification in the industrial production of phenylmagnesium chloride. researchgate.netresearchgate.net

Table 4: Process Parameters for Continuous Flow Synthesis of Grignard Reagents

| Reactor Type | Substrate | Solvent | Flow Rate | Residence Time | Yield |

|---|---|---|---|---|---|

| Packed-bed microreactor | Aryl/Alkyl halides | THF | Not specified | 6.0 min | Moderate to good |

| Microreactor | Functionalized aryl iodides/bromides | THF | Not specified | Not specified | Not specified |

| Laminar flow reactor | Not specified | THF | Not specified | Not specified | 97.9% |

Data from studies on the continuous synthesis of Grignard reagents, highlighting typical parameters and outcomes. researchgate.net

Reactor Design and System Optimization

The industrial-scale production of Grignard reagents like phenylmagnesium chloride has traditionally relied on dosing-controlled semi-batch processes to manage the highly exothermic nature of the reaction. researchgate.net However, recent research has increasingly demonstrated the advantages of continuous production processes, which offer improved selectivity, safety, and control. researchgate.netchemrxiv.org

Continuous reactor systems, such as stirred tank reactors or flow tube reactors, often employ a large excess of magnesium, which helps to minimize undesirable side reactions like Wurtz coupling. researchgate.netresearchgate.net This approach has been shown to improve the selectivity of Grignard reagent formation. researchgate.netchemrxiv.org The transition from semi-batch to continuous flow has been explored at both laboratory and pilot scales, demonstrating significant potential for industrial application. researchgate.netchemrxiv.orgacs.org A key advantage of continuous reactors is their smaller volume, which reduces the amount of hazardous material present at any given time in case of a leak. researchgate.net

The optimization of these systems involves careful consideration of several parameters. For instance, one continuous production design for phenylmagnesium chloride connects a series of components including a dryer, solvent mixing tanks, a magnesium turnings feeder, multiple reaction kettles, and cooling tanks to ensure a controlled and efficient process. guidechem.com Scale-up from a laboratory to a pilot-scale continuous reactor has been successfully demonstrated, achieving a tenfold increase in throughput while maintaining high conversion rates and yields. acs.orgacs.org Such setups can be equipped with integrated inline analytics, for example, Attenuated Total Reflectance-Infrared (ATR-IR) spectroscopy, to monitor the reaction in real-time. acs.orgacs.org

Research has shown that full conversion of the halide can be achieved in a single pass through a continuous reactor, with yields ranging from 89–100% on a laboratory scale. acs.orgacs.org The design often incorporates features for mechanical activation of the magnesium and a unit for replenishing the metal, allowing for extended, truly continuous operation. acs.org

Comparison of Grignard Synthesis Reactor Setups

| Reactor Type | Key Features | Advantages | Reported Scale |

|---|---|---|---|

| Semi-Batch | Dosing-controlled addition of halide to manage exothermicity. researchgate.net | Established industrial method. researchgate.net | Industrial. researchgate.net |

| Continuous Lab Scale | Large molar excess of magnesium, mechanical activation, inline analytics (ATR-IR). acs.orgacs.org | Improved selectivity, reduced Wurtz coupling, high conversion (single pass), yields 89-100%. chemrxiv.orgacs.orgacs.org | Laboratory. acs.orgacs.org |

| Continuous Pilot Scale | 10-fold scale-up of lab reactor, automated Mg replenishing unit. researchgate.netacs.org | Industrially relevant throughput (approx. 15 L/h), sustained continuous operation. researchgate.net | Pilot. acs.orgacs.org |

In-Situ Magnesium Activation and Replenishment Strategies

A critical challenge in Grignard reagent synthesis is overcoming the passivating layer of magnesium oxide on the surface of the magnesium metal, which inhibits the reaction. wikipedia.org Numerous strategies have been developed for in-situ activation to expose the reactive metal surface. These can be broadly categorized into mechanical and chemical methods.

Mechanical activation methods are often employed in continuous reactor systems and include techniques like crushing the magnesium pieces, rapid stirring, sonication, or applying vibration. acs.orgwikipedia.org One successful approach in a continuous setup involves the use of a jogging motor to vibrate the magnesium turnings within the reactor, which was shown to significantly decrease the reaction initiation time and ensure full conversion of the halide. acs.org

Chemical activation involves the use of activating agents. Common agents include iodine, methyl iodide, and 1,2-dibromoethane. wikipedia.orgechemi.com The use of 1,2-dibromoethane is particularly advantageous as its reaction produces visible bubbles of ethylene (B1197577), providing a clear indication of activation. wikipedia.org This is sometimes referred to as the "entrainment method," where the initial formation of bromoethyl magnesium bromide and its subsequent decomposition to ethylene and magnesium bromide leaves a clean, activated magnesium surface. echemi.com Another potent activator is diisobutylaluminum hydride (DIBAH), which can initiate the formation of aryl Grignard reagents at or below 20°C. colab.ws Highly reactive magnesium, known as "Rieke Magnesium," can also be prepared by reducing magnesium salts, offering superior reactivity compared to standard magnesium turnings. echemi.comcolab.ws

In continuous flow systems designed for prolonged operation, the consumption of magnesium necessitates a replenishment strategy. To maintain a truly continuous process, reactors can be fitted with a magnesium replenishing unit. acs.org This allows for the manual or automated addition of fresh magnesium turnings into the reactor during the synthesis, ensuring the large molar excess of the metal is maintained for optimal reaction performance and selectivity. researchgate.netacs.org

Summary of In-Situ Magnesium Activation Methods

| Activation Method | Description | Key Advantages | Reference |

|---|---|---|---|

| Mechanical (Vibration) | In-situ activation of Mg turnings via vibration within the reactor. | Reduces reaction initiation time; avoids chemical initiators. | acs.org |

| Chemical (1,2-dibromoethane) | "Entrainment method"; forms an intermediate that decomposes to clean the Mg surface. | Action can be visually monitored via ethylene bubble formation. | wikipedia.orgechemi.com |

| Chemical (DIBAH) | Utilizes diisobutylaluminum hydride to activate the surface and dry the reaction mixture. | Allows for reaction initiation at low temperatures (≤20°C). | colab.ws |

| Chemical (Iodine) | A common activating agent that is added in small quantities to initiate the reaction. | Widely used and effective. | wikipedia.orgechemi.com |

| Highly Active Mg ("Rieke Magnesium") | Prepared by the reduction of magnesium salts to yield a highly reactive magnesium powder. | Superior reactivity for unreactive halides. | echemi.comcolab.ws |

Mechanistic Investigations of Phenylmagnesium Chloride Formation

Heterogeneous Reaction Kinetics and Macro-kinetic Mechanisms

The reaction between solid magnesium and liquid chlorobenzene (B131634) is a heterogeneous process, and its kinetics are influenced by factors such as the solvent, temperature, and the nature of the magnesium surface. Kinetic investigations reveal that the formation of phenylmagnesium chloride in solvents like toluene (B28343), with the presence of ethers such as tetrahydrofuran (B95107) (THF) or diethyl ether, follows complex macro-kinetic patterns.

The process often begins with an induction period, after which the reaction proceeds. Studies have shown that the reaction in toluene is considerably slower than in pure diethyl ether. researchgate.net The kinetic profile typically shows a rapid initial formation of a disolvated Grignard reagent, which is then followed by a slower formation of a monosolvated version. researchgate.net This monosolvated species has been observed to catalyze the conversion of remaining halides into the Grignard reagent. researchgate.net

When chlorobenzene is used as both the reagent and the solvent, the reaction kinetics are largely governed by the consumption of the coordinating ether (like THF). researchgate.net Initially, a "monosolvated" phenylmagnesium chloride, which is soluble in chlorobenzene, is formed. researchgate.net As the reaction progresses, a less solvated reagent is produced, which may precipitate and undergo disproportionation, leading to a supernatant rich in diphenylmagnesium (B1604861). researchgate.net

Activation parameters provide insight into the energy requirements of the reaction. For the formation of phenylmagnesium bromide (a closely related aryl Grignard), the following activation parameters have been estimated in one study.

| Parameter | Value |

|---|---|

| ΔH≠ (Enthalpy of Activation) | 49.9 ± 3.8 kJ·mol¯¹ |

| ΔS≠ (Entropy of Activation) | -129 ± 10 J·mol¯¹·K¯¹ |

Data sourced from a study on phenylmagnesium bromide formation. researchgate.net

Surface-Mediated Processes and Electron Transfer Pathways

The formation of the Grignard reagent is initiated at the surface of the magnesium metal. byjus.com The process is believed to involve the transfer of an electron from the magnesium surface to a chlorobenzene molecule. The efficiency of this process is highly dependent on the state of the magnesium surface; an oxide layer can hinder the reaction, which is why activation of the magnesium is often necessary. byjus.com

The prevailing mechanistic view for the initiation step is a single electron transfer (SET) from the magnesium metal to the aryl halide. organic-chemistry.org This SET event generates a radical anion of the aryl halide. This intermediate is unstable and rapidly fragments to form a phenyl radical and a chloride ion. The phenyl radical then reacts with the magnesium surface, which now bears a positive charge (Mg⁺), to form the organomagnesium compound.

Adsorption: Chlorobenzene adsorbs onto the active sites of the magnesium surface.

Electron Transfer: A single electron is transferred from the magnesium to the adsorbed chlorobenzene molecule, forming a chlorobenzene radical anion.

Fragmentation: The radical anion dissociates into a phenyl radical and a chloride ion.

Reagent Formation: The phenyl radical and chloride ion react at the magnesium surface to form phenylmagnesium chloride.

Solution-Phase Equilibrium: The Schlenk Equilibrium and Solvated Species

Once formed, phenylmagnesium chloride in an ethereal solvent like THF does not exist as a simple monomeric species. Instead, it is part of a complex dynamic equilibrium known as the Schlenk equilibrium. wikipedia.orgtcichemicals.com This equilibrium involves the disproportionation of two molecules of the arylmagnesium halide (PhMgCl) into one molecule of diphenylmagnesium (Ph₂Mg) and one molecule of magnesium chloride (MgCl₂). wikipedia.org

The general form of the equilibrium is: 2 RMgX ⇌ MgX₂ + MgR₂ wikipedia.org

The position of this equilibrium is significantly influenced by the solvent. wikipedia.org Ethereal solvents such as THF play a crucial role by coordinating to the magnesium centers, stabilizing the various species in solution. wikipedia.orgresearchgate.net The magnesium atom in these species typically coordinates with solvent molecules to achieve a more stable electronic configuration. For instance, the magnesium center in Grignard reagents is often coordinated to two ether molecules. wikipedia.org The addition of certain solvents, like dioxane, can drive the equilibrium to the right by precipitating the magnesium halide as a coordination polymer, MgX₂(μ-dioxane)₂. wikipedia.org

In THF solution, the following species are involved in the equilibrium:

| Chemical Formula | Compound Name | Role in Equilibrium |

|---|---|---|

| C₆H₅MgCl | Phenylmagnesium chloride | Primary Grignard Reagent |

| (C₆H₅)₂Mg | Diphenylmagnesium | Redistribution Product |

| MgCl₂ | Magnesium chloride | Redistribution Product |

Computational studies on similar Grignard systems, like CH₃MgCl in THF, show that the reaction occurs through the formation of dinuclear species bridged by chlorine atoms. researchgate.net The solvent plays a direct and critical role, as the transfer of ligands is often preceded by a change in the solvation state of the magnesium centers. researchgate.net

Proposed Radical and Polar Mechanisms in Reagent Formation

The precise mechanism of the carbon-magnesium bond formation at the metal surface has been a subject of discussion, with both radical and polar pathways proposed.

The radical mechanism is widely supported and aligns with the surface-mediated electron transfer process described earlier. organic-chemistry.org It involves the homolytic cleavage of the carbon-chlorine bond following a single electron transfer from magnesium. acs.org The key steps are:

Initiation: Mg + PhCl → Mg⁺• + [PhCl]⁻•

Propagation: [PhCl]⁻• → Ph• + Cl⁻

Termination/Formation: Mg⁺• + Ph• + Cl⁻ → PhMgCl

This pathway involves free radical intermediates (the phenyl radical, Ph•). masterorganicchemistry.com The existence of radical chain reactions is a well-established concept in organic chemistry, characterized by initiation, propagation, and termination steps. uky.edu

A purely polar mechanism would involve the direct nucleophilic attack of the magnesium surface on the chlorobenzene, leading to a concerted insertion of magnesium into the carbon-chlorine bond without the formation of free radical intermediates. While the Grignard reagent itself behaves as a nucleophile in subsequent reactions, the evidence for its initial formation points strongly towards a radical pathway, especially given the conditions required to react a relatively inert aryl halide like chlorobenzene. guidechem.commdma.ch The single electron transfer (SET) mechanism is considered a more accurate description of the initial interaction between the magnesium surface and the aryl halide. organic-chemistry.orgnih.gov

Reaction Pathways and Mechanisms of Phenylmagnesium Chloride Transformations

Single-Electron Transfer (SET) Mechanisms

As an alternative to the polar nucleophilic addition pathway, Grignard reactions can proceed via a single-electron transfer (SET) mechanism. This pathway involves the homolytic cleavage of the carbon-magnesium bond and results in the formation of radical intermediates. acs.org The competition between nucleophilic addition and SET is a key feature of Grignard chemistry, with the favored pathway depending on the specific reactants and conditions. acs.org

The SET mechanism is initiated by the transfer of a single electron from the Grignard reagent to the substrate, typically a ketone or another molecule with a suitable low-lying unoccupied molecular orbital. acs.org In the case of a reaction with a ketone, this electron transfer generates a phenyl radical (Ph•) and a magnesium species, along with a ketyl radical anion. acs.org

PhMgCl + R₂C=O → [Ph• MgCl⁺ R₂C-O⁻•]

These highly reactive radical intermediates can then undergo several subsequent reactions. The most common outcome is the recombination of the phenyl radical with the ketyl radical at the carbon atom to form the same alkoxide product as the nucleophilic addition pathway. However, the presence of radical intermediates can also lead to side products, such as those from radical dimerization (e.g., formation of biphenyl) or hydrogen abstraction from the solvent. acs.org The detection of ketyl radicals by electron spin resonance spectroscopy in certain Grignard reactions provides strong evidence for the operation of the SET mechanism. acs.org

The propensity for a reaction to follow an SET pathway is strongly influenced by the structure of both the Grignard reagent and the substrate. Substrates with low reduction potentials, such as aromatic or conjugated ketones (e.g., benzophenone), are more likely to accept an electron and thus favor the SET mechanism. acs.org In contrast, simple aliphatic aldehydes and ketones are more prone to undergo standard nucleophilic addition. acs.org

The structure of the Grignard reagent also plays a role. While phenylmagnesium chloride can react via SET, reagents with bulky alkyl groups or those that form more stable radicals are particularly inclined towards this pathway. The choice of solvent and the presence of coordinating additives can also modulate the redox potential of the Grignard reagent, thereby influencing the likelihood of electron transfer.

Table 2: Factors Influencing the Reaction Pathway

| Factor | Favors Nucleophilic Addition | Favors Single-Electron Transfer (SET) |

| Substrate | Aliphatic aldehydes, non-conjugated ketones | Aromatic ketones (e.g., benzophenone), conjugated systems |

| Grignard Reagent | Primary and aryl Grignards with substrates of high reduction potential | Bulky alkyl Grignards, reagents reacting with substrates of low reduction potential |

| Solvent | Strongly coordinating solvents can stabilize polar intermediates. | Less coordinating solvents may favor radical pathways. |

| Side Products | Generally fewer side products. | Potential for radical-derived side products (e.g., pinacol (B44631) coupling, biphenyl). |

Stereochemical Outcomes and Stereoselective Pathways

When phenylmagnesium chloride adds to a prochiral ketone or a substrate containing a stereocenter, a new stereocenter is created, making the stereochemical outcome of the reaction a critical consideration. The diastereoselectivity of such additions is often rationalized using established stereochemical models, although the high reactivity of Grignard reagents can sometimes lead to deviations from these predictions. nih.govnih.gov

The Felkin-Anh model is frequently used to predict the stereochemical outcome of nucleophilic attack on α-chiral carbonyl compounds. nih.gov This model posits that the nucleophile will attack the carbonyl carbon from the least sterically hindered trajectory. This involves the largest substituent at the α-carbon orienting itself anti-periplanar to the incoming nucleophile.

In cases where a chelating group (like an α-alkoxy or α-amino group) is present on the substrate, the Cram chelate model may be applied. Here, the magnesium atom of the phenylmagnesium chloride coordinates with both the carbonyl oxygen and the heteroatom of the chelating group, forming a rigid five- or six-membered ring. This chelation locks the conformation of the substrate, and the phenyl group is delivered to a specific face of the carbonyl, leading to high diastereoselectivity. nih.gov However, the actual observed stereoselectivity can be a complex function of chelation control, steric effects, and the potential for competing reaction pathways, with different Grignard reagents sometimes giving opposite stereochemical outcomes with the same substrate. nih.gov

Advanced Synthetic Applications of Phenylmagnesium Chloride

Carbon-Carbon Bond Forming Reactions

The paramount application of phenylmagnesium chloride in organic synthesis is the creation of new carbon-carbon bonds, which is central to the construction of more complex molecular architectures.

The reaction of phenylmagnesium chloride with carbonyl compounds is a classic and reliable method for introducing a phenyl group and forming new alcohols or carboxylic acids. The core of this reaction is the nucleophilic attack of the carbanionic phenyl group of the Grignard reagent on the electrophilic carbonyl carbon.

Aldehydes and Ketones : Phenylmagnesium chloride readily adds to aldehydes and ketones. The reaction with an aldehyde, after an acidic workup, yields a secondary alcohol. For instance, the reaction with acetaldehyde (B116499) produces 1-phenylethanol. When a ketone is used as the substrate, a tertiary alcohol is formed. The reaction with benzophenone, for example, results in the formation of triphenylmethanol (B194598). The general mechanism involves the formation of a tetrahedral alkoxide intermediate, which is subsequently protonated during the workup to yield the final alcohol product.

Esters : The reaction with esters involves a double addition of the Grignard reagent. The initial nucleophilic acyl substitution results in the formation of a ketone intermediate. This newly formed ketone is highly reactive towards another equivalent of phenylmagnesium chloride, leading to a second nucleophilic addition. Consequently, the reaction of an ester, such as methyl benzoate, with an excess of phenylmagnesium chloride affords a tertiary alcohol where two phenyl groups have been added to the original carbonyl carbon, yielding triphenylmethanol after acidic workup.

Carbon Dioxide : Phenylmagnesium chloride reacts with carbon dioxide, typically used in its solid form (dry ice), in a carboxylation reaction. The phenyl group attacks one of the C=O bonds of CO2, forming a magnesium carboxylate salt. Subsequent acidification of this intermediate yields benzoic acid. This reaction provides an efficient route for the synthesis of aromatic carboxylic acids.

Table 1: Products from the Reaction of Phenylmagnesium Chloride with Carbonyl Compounds

| Carbonyl Substrate | Intermediate Product (before workup) | Final Product (after acidic workup) | Product Class |

|---|---|---|---|

| Aldehyde (e.g., Acetaldehyde) | Magnesium alkoxide | Secondary Alcohol (e.g., 1-Phenylethanol) | Alcohol |

| Ketone (e.g., Benzophenone) | Magnesium alkoxide | Tertiary Alcohol (e.g., Triphenylmethanol) | Alcohol |

| Ester (e.g., Methyl Benzoate) | Ketone (transient), then Magnesium alkoxide | Tertiary Alcohol (e.g., Triphenylmethanol) | Alcohol |

| Carbon Dioxide | Magnesium carboxylate | Carboxylic Acid (e.g., Benzoic Acid) | Carboxylic Acid |

Phenylmagnesium chloride is a key coupling partner in Kumada-Tamao-Corriu cross-coupling reactions, which form carbon-carbon bonds between the Grignard reagent and an organic halide, catalyzed by a transition metal, typically nickel or palladium. organic-chemistry.orgwikipedia.org This methodology is a cornerstone for the synthesis of biaryls and other substituted aromatic compounds.

Palladium catalysts are highly effective for the cross-coupling of phenylmagnesium chloride with a wide range of aryl, vinyl, and alkenyl halides or triflates. The catalytic cycle is generally understood to involve oxidative addition of the organic halide to a Pd(0) species, followed by transmetalation with the Grignard reagent, and concluding with reductive elimination to yield the cross-coupled product and regenerate the Pd(0) catalyst. wikipedia.org For example, palladium-catalyzed coupling of phenylmagnesium chloride with 4-chlorotoluene (B122035) can produce 4-methylbiphenyl (B165694) in high yield. arkat-usa.org The use of specific phosphine (B1218219) ligands can enhance the catalyst's activity and stability, allowing for the coupling of even sterically hindered substrates. acs.org

Nickel catalysts offer a more cost-effective alternative to palladium for Kumada couplings and are particularly efficient for coupling with less reactive aryl chlorides. organic-chemistry.orgacs.org The mechanism is similar to the palladium-catalyzed variant, proceeding through Ni(0)/Ni(II) catalytic cycles. Nickel complexes, often supported by phosphine or N-heterocyclic carbene (NHC) ligands, can effectively couple phenylmagnesium chloride with various aryl and heteroaryl chlorides. researchgate.netthieme-connect.com These reactions are valuable for synthesizing unsymmetrical biaryls, which are common structural motifs in pharmaceuticals and materials science. thieme-connect.com Research has shown that a variety of electron-rich, electron-neutral, and electron-poor aryl halides can successfully react with phenylmagnesium chloride using immobilized nickel catalysts, which also offer the advantage of easier separation and reuse. thieme-connect.com

Table 2: Examples of Nickel and Palladium-Catalyzed Kumada Coupling with Phenylmagnesium Chloride

| Catalyst Type | Organic Halide | Product | Typical Yield (%) |

|---|---|---|---|

| Palladium | 4-Chlorotoluene | 4-Methylbiphenyl | >95 |

| Palladium | (Z)-1-Bromo-1-hexene | (Z)-1-Phenyl-1-hexene | 85-95 |

| Nickel | 4-Bromoanisole | 4-Methoxybiphenyl | 90-99 |

| Nickel | 2-Chloropyridine | 2-Phenylpyridine | 80-92 |

Iron catalysts have emerged as an economical and environmentally benign alternative to palladium and nickel for cross-coupling reactions. youtube.com Iron salts, such as iron(III) acetylacetonate (B107027) or iron(III) fluoride (B91410), can catalyze the cross-coupling of phenylmagnesium chloride with aryl and alkyl halides. mdpi.comprinceton.edu A significant challenge in iron-catalyzed cross-coupling is the competing homocoupling of the Grignard reagent, which produces biphenyl (B1667301) as a byproduct. organic-chemistry.org However, recent advancements, such as the use of specific ligands or additives like fluoride ions, have been shown to remarkably suppress this side reaction, leading to high selectivity for the desired cross-coupled product. organic-chemistry.org The mechanism of iron-catalyzed couplings is complex and may involve radical pathways or low-valent iron species. researchgate.netresearchgate.net These methods are particularly attractive for large-scale industrial applications due to the low cost and low toxicity of iron. youtube.com

Phenylmagnesium chloride serves as an excellent phenylating agent in transmetalation reactions, where the phenyl group is transferred from magnesium to another metal center. This process is a key step in the preparation of a wide variety of other organometallic reagents, which may exhibit different reactivity or functional group tolerance compared to the parent Grignard reagent.

Organozinc Reagents : The reaction of phenylmagnesium chloride with zinc chloride (ZnCl₂) results in the formation of phenylzinc chloride (PhZnCl) or diphenylzinc (B92339) (Ph₂Zn), depending on the stoichiometry. nih.govreddit.com These organozinc reagents are generally less reactive and more tolerant of functional groups than their Grignard counterparts, making them valuable in Negishi coupling reactions.

Organocopper Reagents (Gilman-type) : Transmetalation of phenylmagnesium chloride with copper(I) halides, such as copper(I) iodide (CuI), generates magnesium cuprate (B13416276) species. erowid.org These reagents are particularly useful for 1,4-conjugate addition reactions to α,β-unsaturated carbonyl compounds and for coupling with alkyl halides.

Organotitanium Reagents : Phenylmagnesium chloride can react with titanium complexes, such as titanium(IV) chloride or titanocene (B72419) dichloride (Cp₂TiCl₂), to form organotitanium compounds. thieme-connect.de These reagents have unique applications in organic synthesis, including in olefination reactions and as catalysts for polymerization.

This versatility in transmetalation underscores the pivotal role of phenylmagnesium chloride as a gateway to a broad spectrum of organometallic chemistry.

Reactions with Activated C-X Bonds in Heteroaromatic Systems (e.g., Fluoroazines, Pyridines)

Phenylmagnesium chloride is a versatile reagent for the formation of carbon-carbon bonds through cross-coupling reactions with heteroaromatic compounds. Particularly noteworthy are its reactions with activated carbon-halogen (C-X) bonds, specifically carbon-fluorine (C-F) bonds in fluoroazines and pyridines. The activation of the typically robust C-F bond often requires transition metal catalysis.

Pioneering work in this area has demonstrated the efficacy of nickel-catalyzed cross-coupling reactions between aryl Grignard reagents, including phenylmagnesium chloride, and various fluoroazines and -diazines. acs.orgacs.orgnih.gov These reactions are significant as they provide a direct method for the arylation of heteroaromatic systems.

The nickel-catalyzed cross-coupling of phenylmagnesium chloride with fluoropyridines proceeds efficiently at room temperature in a solvent such as tetrahydrofuran (B95107) (THF). acs.org The choice of the nickel catalyst and the associated ligands is crucial for the success of the reaction. Commonly employed catalysts include complexes with phosphine ligands like 1,2-bis(diphenylphosphino)ethane (B154495) (dppe), 1,3-bis(diphenylphosphino)propane (B126693) (dppp), or 1,1'-bis(diphenylphosphino)ferrocene (dppf). acs.orgacs.orgnih.gov

For instance, the reaction of phenylmagnesium chloride with 2-fluoropyridine, 3-fluoropyridine, and 4-fluoropyridine (B1266222) in the presence of a [1,2-bis(diphenylphosphino)ethane]dichloronickel(II) [NiCl2(dppe)] catalyst furnishes the corresponding phenylpyridines in good yields. acs.org The reaction is generally carried out in THF at ambient temperature. acs.org

This methodology has been successfully extended to a range of other fluoro-heteroaromatic substrates. Examples include diazines such as pyrazine (B50134) and pyridazine, as well as benzodiazines like quinoxaline (B1680401) and quinolines. acs.orgacs.orgnih.gov The ability to form C-C bonds by displacing a fluorine atom opens up synthetic routes to a variety of substituted heteroaromatic compounds that are of interest in medicinal chemistry and materials science. The general reaction scheme can be represented as follows:

Ar-F + PhMgCl → Ar-Ph + MgClF

Detailed research findings from the nickel-catalyzed cross-coupling of phenylmagnesium chloride with various fluoroazines are presented in the table below.

Table 1: Nickel-Catalyzed Cross-Coupling of Phenylmagnesium Chloride with Fluoroazines

| Fluoroazine Substrate | Catalyst | Solvent | Temperature | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 2-Fluoropyridine | NiCl2(dppe) | THF | Room Temp. | 2-Phenylpyridine | 70 | acs.org |

| 3-Fluoropyridine | NiCl2(dppe) | THF | Room Temp. | 3-Phenylpyridine | 65 | acs.org |

| 4-Fluoropyridine | NiCl2(dppe) | THF | Room Temp. | 4-Phenylpyridine | 80 | acs.org |

| 2-Fluoropyrazine | NiCl2(dppe) | THF | Room Temp. | 2-Phenylpyrazine | 75 | acs.org |

| 3-Fluoropyridazine | NiCl2(dppe) | THF | Room Temp. | 3-Phenylpyridazine | 50 | acs.org |

| 2-Fluoroquinoxaline | NiCl2(dppe) | THF | Room Temp. | 2-Phenylquinoxaline | 85 | acs.org |

The mechanism of these nickel-catalyzed reactions is believed to involve the oxidative addition of the fluoroazine to a low-valent nickel species, followed by transmetalation with phenylmagnesium chloride and subsequent reductive elimination to yield the arylated product and regenerate the nickel catalyst. acs.org The presence of electron-donating phosphine ligands is thought to facilitate the oxidative addition step, which is often the rate-determining step in the catalytic cycle for C-F bond activation. acs.org

Reactions with Organosilanes

The reaction of phenylmagnesium chloride with organosilanes provides a convenient and widely used method for the formation of silicon-carbon bonds, leading to the synthesis of various phenyl-substituted organosilicon compounds. This reaction is a nucleophilic substitution at the silicon center, where the phenyl group from the Grignard reagent displaces a leaving group, typically a halide, on the organosilane.

The general form of this reaction can be depicted as:

R₃Si-X + PhMgCl → R₃Si-Ph + MgClX

Where R can be a variety of organic groups (alkyl, aryl, etc.) and X is a leaving group, most commonly chloride.

A common application of this reaction is the synthesis of triphenylsilane (B1312308) and its derivatives. For example, the reaction of phenylmagnesium chloride with trichlorosilane (B8805176) (HSiCl₃) can be controlled to produce phenyltrichlorosilane (B1630512) (PhSiCl₃), diphenyltrichlorosilane (Ph₂SiCl₂), or triphenylsilane (Ph₃SiH), depending on the stoichiometry of the reactants.

Similarly, tetraorganosilanes can be synthesized from the reaction of phenylmagnesium chloride with silicon tetrachloride (SiCl₄). The stepwise substitution allows for the synthesis of phenyltrichlorosilane, diphenyldichlorosilane, triphenylchlorosilane, and tetraphenylsilane. The final product depends on the molar ratio of the Grignard reagent to silicon tetrachloride.

Table 2: Synthesis of Phenyl-substituted Silanes from Phenylmagnesium Chloride

| Organosilane Reactant | Stoichiometry (PhMgCl:Silane) | Product | Reference |

|---|---|---|---|

| Silicon tetrachloride (SiCl₄) | 1:1 | Phenyltrichlorosilane (PhSiCl₃) | General Knowledge |

| Silicon tetrachloride (SiCl₄) | 2:1 | Diphenyldichlorosilane (Ph₂SiCl₂) | General Knowledge |

| Silicon tetrachloride (SiCl₄) | 3:1 | Triphenylchlorosilane (Ph₃SiCl) | General Knowledge |

| Silicon tetrachloride (SiCl₄) | 4:1 | Tetraphenylsilane (Ph₄Si) | General Knowledge |

The reaction is typically carried out in an ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), which is necessary to solvate the magnesium species and facilitate the formation and reactivity of the Grignard reagent. The reaction conditions are generally mild, often proceeding at room temperature or with gentle heating.

The reactivity of the Si-X bond towards nucleophilic attack by the Grignard reagent is a key factor. Si-Cl bonds are highly reactive in this context, making chlorosilanes the most common substrates for this transformation. The resulting magnesium halides precipitate from the reaction mixture, driving the reaction to completion.

This synthetic route is of significant importance in organosilicon chemistry, as the resulting phenyl-substituted silanes are valuable intermediates and building blocks for the synthesis of silicon-containing polymers (silicones), advanced materials, and fine chemicals.

Nucleophilic Ring-Opening of Epoxides

Phenylmagnesium chloride, as a potent nucleophile, readily participates in the ring-opening of epoxides (oxiranes). This reaction is a valuable method for the formation of new carbon-carbon bonds and the synthesis of β-phenylethyl alcohols and their derivatives. The reaction proceeds via a nucleophilic attack of the phenyl anion from the Grignard reagent on one of the carbon atoms of the epoxide ring, leading to the opening of the three-membered ring.

The general reaction can be illustrated as follows:

(Illustrative image - a real image would be generated or sourced)

The regioselectivity of the ring-opening depends on the substitution pattern of the epoxide. In the case of an unsubstituted epoxide, such as ethylene (B1197577) oxide, the attack occurs at either of the equivalent carbon atoms, yielding 2-phenylethanol (B73330) after acidic workup.

For substituted epoxides, the attack generally occurs at the less sterically hindered carbon atom, following an Sₙ2-type mechanism. This regioselectivity is a key feature of the reaction, allowing for the controlled synthesis of specific alcohol isomers.

Table 3: Nucleophilic Ring-Opening of Epoxides with Phenylmagnesium Chloride

| Epoxide Substrate | Major Product |

|---|---|

| Ethylene Oxide | 2-Phenylethanol |

| Propylene Oxide | 1-Phenyl-2-propanol |

The reaction is typically carried out in an ethereal solvent like diethyl ether or THF. The initial product of the reaction is a magnesium alkoxide, which is then protonated during an aqueous acidic workup (e.g., with dilute HCl or NH₄Cl solution) to afford the final alcohol product.

The stereochemistry of the reaction is also noteworthy. The nucleophilic attack proceeds with an inversion of configuration at the carbon atom that is attacked. This stereospecificity is a hallmark of the Sₙ2 mechanism and is crucial in stereoselective synthesis.

The nucleophilic ring-opening of epoxides by phenylmagnesium chloride is a fundamental and widely utilized transformation in organic synthesis, providing a reliable route to β-arylethyl alcohols, which are important intermediates in the synthesis of pharmaceuticals, fragrances, and other fine chemicals.

Polymerization Initiators and Monomers

Phenylmagnesium chloride and related Grignard reagents have found significant applications in the field of polymer chemistry, primarily as initiators for anionic polymerization and, to a lesser extent, as components in the synthesis of monomers.

Anionic Polymerization of Vinyl Monomers

Phenylmagnesium chloride can act as an initiator for the anionic polymerization of certain vinyl monomers, particularly those with electron-withdrawing substituents that can stabilize the propagating carbanionic species. The initiation step involves the nucleophilic addition of the phenyl group from the Grignard reagent to the double bond of the vinyl monomer.

The general initiation process can be represented as:

PhMgCl + CH₂=CHR → Ph-CH₂-CHR⁻ MgCl⁺

Where R is an electron-withdrawing group such as cyano (-CN) or ester (-COOR).

Once initiated, the resulting carbanionic species can propagate by adding to subsequent monomer units, leading to the formation of a polymer chain. The polymerization proceeds until it is terminated by a quenching agent (e.g., water, alcohol) or by chain transfer reactions.

The effectiveness of phenylmagnesium chloride as an initiator depends on several factors, including the nature of the monomer, the solvent, and the reaction temperature. Polar aprotic solvents like THF are typically used to facilitate the polymerization by solvating the magnesium cation and promoting the dissociation of the ion pair, which increases the reactivity of the propagating carbanion.

One of the key advantages of using Grignard reagents as initiators is the potential to control the stereochemistry of the resulting polymer. The nature of the Grignard reagent (including the halide and the organic group) and the solvent can influence the stereoregularity (isotacticity or syndiotacticity) of the polymer chain. For example, the polymerization of methyl methacrylate (B99206) (MMA) initiated by Grignard reagents can lead to the formation of highly isotactic poly(methyl methacrylate) (PMMA), particularly in non-polar solvents.

Table 4: Anionic Polymerization of Vinyl Monomers Initiated by Phenylmagnesium Chloride

| Monomer | Polymer | Stereochemistry (Typical) |

|---|---|---|

| Methyl Methacrylate (MMA) | Poly(methyl methacrylate) (PMMA) | Isotactic (in non-polar solvents) |

| Styrene | Polystyrene | Atactic |

While phenylmagnesium chloride is a viable initiator, its use in industrial-scale anionic polymerization is often superseded by other organometallic initiators, such as organolithium compounds, which can offer better control over the polymerization process and lead to polymers with narrower molecular weight distributions. However, the study of Grignard-initiated polymerization continues to be of academic interest for understanding the mechanisms of stereocontrol in anionic polymerization.

Catalyst-Transfer Condensation Polymerization

Catalyst-transfer condensation polymerization (CTCP) represents a significant advancement in polymer synthesis, enabling the production of well-defined π-conjugated polymers with controlled molecular weights and low polydispersity. researchgate.net This method proceeds through a chain-growth mechanism, a departure from traditional step-growth polycondensation reactions. rsc.orgcmu.edu The process is particularly relevant to organomagnesium halides, such as phenylmagnesium chloride, which are integral to the Kumada-Tamao coupling reaction, a cornerstone of this polymerization technique. rsc.orgacs.org

The fundamental principle of CTCP involves the catalyst, typically a nickel or palladium complex, moving intramolecularly along the growing polymer chain to its reactive end after each monomer addition. researchgate.netrsc.org This "catalyst transfer" ensures that polymerization occurs exclusively at the terminus of a single chain, which is characteristic of chain-growth processes. The general mechanism for a Kumada-Tamao CTCP using a Grignard-type monomer involves a catalytic cycle of transmetalation, reductive elimination, and oxidative addition. rsc.org After the coupling of a monomer to the polymer chain (reductive elimination), the generated Ni(0) catalyst does not diffuse into the solution to start a new chain but instead undergoes an intramolecular oxidative addition to the terminal carbon-halogen bond of the same polymer chain it just extended. rsc.org

This controlled, living polymerization method allows for the synthesis of complex polymer architectures, such as block copolymers and hyperbranched polymers, which are difficult to achieve through conventional condensation methods. acs.orgnih.gov

Research Findings in Ni-Catalyzed Polymerization

Nickel-catalyzed Kumada-Tamao CTCP has been extensively studied for the synthesis of various conjugated polymers. Phenylmagnesium chloride is often used in model reactions to elucidate the mechanism of catalyst transfer. For instance, reacting a dihaloaromatic compound with a half-equivalent of a Grignard reagent like phenylmagnesium chloride in the presence of a nickel catalyst can demonstrate the propensity for successive coupling reactions via intramolecular catalyst movement. acs.org

Research has shown that the choice of ligand on the nickel catalyst is crucial for controlling the polymerization. Bidentate phosphine ligands are commonly employed, with their bite angles influencing the stability of the catalyst and the rate of intermolecular chain transfer events. researchgate.net

Table 1: Influence of Ni-Catalyst on Kumada CTCP of an AB₂ Monomer Monomer: 2-(3,5-dibromophenyl)-3-hexyl-5-iodothiophene (precursor to Grignard monomer)

| Catalyst | Polymer Mₙ ( g/mol ) | Polydispersity (Mₙ/Mₙ) | Degree of Branching (DB) | Reference |

|---|---|---|---|---|

| Ni(dppe)Cl₂ | 30,000 | ≤ 1.12 | 0.70–0.75 | nih.gov |

| Ni(dppp)Cl₂ | - | - | - | nih.gov |

| Ni(NHC)Cl₂ | - | - | - | nih.gov |

Data derived from studies on hyperbranched poly(thienylene-phenylene) synthesis. nih.gov The study identified Ni(dppe)Cl₂ as optimal.

In the synthesis of poly(p-phenylene) (PPP), a heteroatom-free aromatic polymer, the addition of lithium chloride was found to be critical for achieving high molecular weights and narrow distributions when polymerizing 1-bromo-4-chloromagnesio-2,5-dihexyloxybenzene with a Ni(dppe)Cl₂ catalyst. researchgate.net This highlights the sensitivity of CTCP to reaction conditions.

Table 2: Selected Polymers Synthesized via Kumada-Tamao CTCP

| Polymer | Monomer Type | Catalyst System | Key Findings | Reference(s) |

|---|---|---|---|---|

| Poly(3-alkylthiophene)s (P3ATs) | Thienylmagnesium halide | Ni(dppp)Cl₂ | One of the first and most well-studied systems; demonstrated living, chain-growth characteristics. | rsc.orgacs.org |

| Poly(p-phenylene) (PPP) | Phenylmagnesium halide | Ni(dppe)Cl₂ / LiCl | Achieved controlled synthesis of a heteroatom-free conjugated polymer; LiCl essential for control. | researchgate.netamazonaws.com |

| Poly(pyridine-3,5-diyl) | Pyridylmagnesium halide | Ni(dppp)Cl₂ | Extended CTCP to n-type (electron-accepting) conjugated polymers. | acs.org |

Extension to Other Catalyst Systems

While nickel is prominent, the principles of CTCP have been extended to palladium-catalyzed Suzuki-Miyaura coupling reactions. researchgate.netmdpi.com This adaptation, known as Suzuki-Miyaura Catalyst-Transfer Polycondensation (SCTP), allows for the polymerization of monomers containing boronic acids or esters, expanding the range of functional groups that can be tolerated and the types of polymers that can be synthesized. mdpi.comresearchgate.net For instance, well-defined polyfluorenes and other alternating copolymers have been successfully prepared using this method. researchgate.netrsc.org However, challenges such as intermolecular chain transfer of the palladium catalyst can sometimes lead to broader molecular weight distributions compared to the nickel-based Kumada coupling systems. researchgate.net

Spectroscopic and In Situ Characterization of Phenylmagnesium Chloride Reactions

Real-Time Monitoring Techniques for Reaction Progress

Real-time monitoring of Grignard reagent formation is essential for both safety and process optimization. researchgate.net These reactions are known for their high exothermicity and potential for delayed initiation, which can lead to hazardous accumulations of unreacted starting materials. acs.orgresearchgate.net Techniques that provide continuous insight into the reaction mixture allow for precise control over reaction parameters. hzdr.de

In-situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful Process Analytical Technology (PAT) tool for monitoring the progress of phenylmagnesium chloride formation in real time. stk-online.ch By inserting an attenuated total reflectance (ATR) probe directly into the reaction vessel, FTIR spectroscopy can track the concentration changes of key reactants and products without the need for sampling. stk-online.ch

The primary application of in-situ FTIR in this context is to monitor the consumption of the starting material, chlorobenzene (B131634). acs.org The distinct infrared absorbance bands of the C-Cl bond in chlorobenzene can be continuously measured. Reaction initiation is definitively identified by the decrease in this characteristic absorbance, signifying that the chlorobenzene is being consumed to form the Grignard reagent. acs.orgresearchgate.net This real-time tracking prevents the dangerous accumulation of the organic halide before the reaction begins. acs.org Once initiation is confirmed, the feed rate of chlorobenzene can be controlled based on its consumption rate, ensuring the reaction proceeds smoothly and does not stall. acs.orgresearchgate.net

In-line FTIR has been successfully applied to monitor a variety of Grignard reagent formations, providing a reliable method for endpoint determination and kinetic analysis. stk-online.chnih.gov

Table 1: Characteristic FTIR Monitoring Parameters for Grignard Reagent Formation

| Analyte | Spectroscopic Feature Monitored | Application in Reaction Monitoring |

|---|---|---|

| Organic Halide (e.g., Chlorobenzene) | Decrease in C-X bond absorbance | Confirms reaction initiation; allows for controlled addition of reactant. acs.org |

| Grignard Reagent (e.g., Phenylmagnesium Chloride) | Appearance of C-Mg bond-related absorbances | Tracks product formation over time. mt.com |

The formation of Grignard reagents is a highly exothermic process, and managing the heat generated is a critical safety consideration, particularly during scale-up. acs.orghzdr.de Reaction calorimetry is employed to measure the heat flow (rate of heat release) and the total enthalpy of the reaction in real-time. This data is crucial for assessing the thermal risk of the process and designing appropriate cooling systems. hzdr.demt.com

Studies have shown that the formation of an aryl Grignard reagent can liberate significant amounts of energy. For instance, the heat liberated during the formation of a similar arylmagnesium bromide was measured to be approximately -87 to -89 kcal/mol. mt.com The total heat of reaction for Grignard formation can range from -200 to -350 kJ/mol. hzdr.de A runaway reaction, where the heat generation rate exceeds the cooling capacity, can lead to a rapid increase in temperature and pressure, potentially resulting in a catastrophic failure of the reactor. hzdr.de

By combining reaction calorimetry with in-situ FTIR, a comprehensive understanding of the reaction can be achieved. acs.org Calorimetric data provides information on the reaction's initiation and rate from a thermal perspective, which complements the concentration data obtained from FTIR. mt.com For example, a study on an aryl halide Grignard formation calculated a potential adiabatic temperature rise of 167°C, highlighting the importance of careful thermal management. mt.com

Table 2: Typical Thermokinetic Data from Reaction Calorimetry of Grignard Formation

| Parameter | Typical Value Range | Significance |

|---|---|---|

| Heat of Reaction (ΔHR) | -200 to -350 kJ/mol hzdr.de | Quantifies the total energy released, essential for process safety assessment. |

| Maximum Heat Flow | 45 W (140 W/L) mt.com | Determines the required cooling capacity of the reactor. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Elucidation

NMR spectroscopy can distinguish between these different species in solution, helping to elucidate their relative concentrations and roles in the reaction mechanism. acs.org Although detailed mechanistic studies on phenylmagnesium chloride itself are complex, analogies can be drawn from studies on similar Grignard reagents. ¹H NMR and ¹³C NMR are used to characterize the structure of the organomagnesium compounds formed. rsc.orgchemicalbook.com

Furthermore, the development of online NMR spectroscopy allows for real-time analysis of the reaction mixture, similar to in-situ FTIR. nih.gov This technique can provide both qualitative and quantitative data on the species present, enabling dynamic control over the synthesis process. nih.gov By monitoring the evolution of specific NMR signals corresponding to reactants, intermediates, and products, researchers can gain a more complete picture of the reaction pathway. nih.gov This level of mechanistic detail is crucial for optimizing reaction conditions to improve yield and selectivity.

Table 3: Chemical Compounds Mentioned

| Compound Name | Molecular Formula |

|---|---|

| Phenylmagnesium chloride | C₆H₅ClMg |

| Chlorobenzene | C₆H₅Cl |

| Magnesium | Mg |

| Tetrahydrofuran (B95107) (THF) | C₄H₈O |

| Magnesium chloride | MgCl₂ |

Computational and Theoretical Studies of Phenylmagnesium Chloride

Quantum-Chemical Calculations (e.g., Density Functional Theory, Ab Initio Molecular Dynamics)

Quantum-chemical calculations offer a powerful lens through which to examine the electronic structure and dynamics of phenylmagnesium chloride. Methods such as Density Functional Theory (DFT) and Ab Initio Molecular Dynamics (AIMD) are frequently employed to model the compound and its reactions.

Density Functional Theory (DFT) has proven to be a robust method for investigating Grignard reagents. DFT calculations are used to determine optimized geometries, bond lengths, bond orders, and electronic properties. gmu.edubohrium.com For instance, DFT has been used to model the Mg-C and Mg-Cl bonds in various Grignard reagents to predict their reactivity in exchange reactions. gmu.edu These studies can evaluate the carbene character of organomagnesium chlorides by analyzing geometric parameters in their DFT-optimized structures. bohrium.com DFT is also instrumental in mechanistic investigations, allowing for the calculation of energies of reactants, products, and transition states to map out reaction pathways. rsc.org

Ab Initio Molecular Dynamics (AIMD) combines quantum mechanical calculations for electronic structure with classical molecular dynamics for nuclear motion. arxiv.orgnih.gov This approach allows for the simulation of chemical reactions and solvation dynamics on-the-fly, without reliance on pre-parameterized force fields. arxiv.org For Grignard reagents, AIMD can model the dynamic interactions with solvent molecules, revealing how the solvent shell reorganizes during a reaction. acs.org This is crucial because the coordinating solvent is known to play a vital role in the stability and reactivity of the Grignard reagent. acs.orgbyjus.com AIMD simulations can track the evolution of the system over time, providing a detailed picture of the bond-forming and bond-breaking processes at finite temperatures. rsc.org

| Parameter | Description | Typical Application |

|---|---|---|

| Optimized Geometry | The lowest energy arrangement of atoms in the molecule. | Predicting stable structures of PhMgCl-solvent complexes. |

| Bond Lengths (e.g., Mg-C, Mg-Cl) | The equilibrium distance between the nuclei of two bonded atoms. | Assessing bond strength and predicting reactivity in exchange reactions. gmu.edu |

| Activation Energies | The minimum energy required to initiate a chemical reaction. | Determining the feasibility and rate of reactions involving PhMgCl. bohrium.com |

| Vibrational Frequencies | Calculated frequencies of molecular vibrations, used to characterize stationary points on the potential energy surface. | Confirming structures as minima or transition states and comparing with experimental IR spectra. nih.gov |

Elucidation of Reaction Coordinates, Transition States, and Energy Profiles

Understanding a chemical reaction requires a detailed map of the energy landscape that connects reactants to products. Computational studies excel at charting these pathways by identifying key structures along the reaction coordinate.

The reaction coordinate represents the progress of a reaction, typically defined by a geometric parameter such as the distance between two reacting atoms. By calculating the energy of the system at various points along this coordinate, a potential energy surface (PES) is generated. arxiv.org For reactions involving phenylmagnesium chloride, such as its addition to a carbonyl group, the reaction coordinate could be the distance between the phenyl carbon and the carbonyl carbon.

A crucial point on the PES is the transition state (TS) , which is the highest energy point along the reaction coordinate. acs.org It represents the energetic barrier that must be overcome for the reaction to proceed. Quantum-chemical calculations can precisely determine the geometry and energy of the transition state. For Grignard additions, these calculations often reveal a four-center transition state involving the magnesium atom, the organic group, and the two atoms of the electrophile (e.g., the C=O group). acs.org The entropy of activation can also be calculated, which indicates the degree of molecular organization in the transition state. For example, a negative entropy value suggests that multiple Grignard molecules may be involved in the transition state. researchgate.net

| Component | Definition | Significance for PhMgCl Reactions |

|---|---|---|

| Reactants | The starting materials of the reaction (e.g., PhMgCl and an electrophile). | Defines the zero-point on the energy profile. |

| Transition State (TS) | The maximum energy point on the reaction path between reactants and products. acs.org | The energy of the TS determines the reaction's activation energy and rate. |

| Intermediate | A metastable species that exists in a local energy minimum along the reaction coordinate. | Identifies multi-step reaction mechanisms. |

| Products | The final species formed in the reaction. | The energy difference between reactants and products determines the overall reaction enthalpy. |

Reactive Orbital Energy Theory (ROET) Analysis for Electron Motion

While traditional quantum chemistry provides a static picture of electron density, understanding reaction mechanisms requires knowing how electrons move during bond formation and cleavage. Reactive Orbital Energy Theory (ROET) is a conceptual framework that analyzes the changes in molecular orbital energies along a reaction coordinate to elucidate the electronic mechanisms of reactions. nih.govkobe-u.ac.jp

ROET analysis has been successfully applied to reactions involving phenylmagnesium chloride, such as the Kumada cross-coupling reaction, which synthesizes biphenyl (B1667301) from chlorobenzene (B131634) and PhMgCl catalyzed by a palladium complex. nih.gov The theory identifies the specific "reactive orbitals" that drive the reaction. These are the molecular orbitals whose energies are most significantly stabilized or destabilized as the reaction proceeds. arxiv.org

By tracking the changes in these reactive orbitals along the intrinsic reaction coordinate (IRC), ROET provides a detailed, step-by-step picture of electron motion, akin to the curly arrows used in organic chemistry. nih.govarxiv.org For the Kumada coupling, ROET analysis revealed the sequential electron motions during the key steps of oxidative addition, transmetalation, and reductive elimination. It clarified the electronic roles of the palladium center, the phosphine (B1218219) ligand, and the Grignard reagent, showing that the Ph-MgCl reagent accepts electrons through the MgCl site, which facilitates electron motion to the phenyl group. nih.gov This approach bridges the gap between complex quantum-mechanical data and the intuitive, electron-pushing models chemists use to rationalize reaction mechanisms.

Solvation Dynamics and its Influence on Reactivity

The solvent is not merely an inert medium for Grignard reactions; it is an active and essential participant. acs.org Ethereal solvents like tetrahydrofuran (B95107) (THF) or diethyl ether are crucial for the formation and stability of phenylmagnesium chloride, as the oxygen atoms of the ether coordinate to the Lewis acidic magnesium center. byjus.comadichemistry.com This coordination stabilizes the Grignard reagent and influences its reactivity. vedantu.com

Computational studies, particularly molecular dynamics (MD) simulations, are used to investigate these solvation dynamics. nih.govresearchgate.net These simulations can model the behavior of a large ensemble of solvent molecules around the PhMgCl solute, providing insights into the structure of the solvation shells and the dynamics of solvent exchange. osu.edu

Studies have shown that the coordination of the solvent directly impacts the Schlenk equilibrium, the complex equilibrium between the organomagnesium halide (RMgX), the diorganomagnesium species (R₂Mg), and magnesium halide (MgX₂). acs.orgadichemistry.com The number and type of coordinating solvent molecules can shift this equilibrium, thereby changing the concentration of the reactive species in solution. Furthermore, the solvent dynamics are critical during the reaction itself. AIMD simulations have revealed that the reorganization of the solvent shell is intimately coupled with the chemical events at the magnesium center, and that this synergy is essential for the reaction to proceed. acs.org The flexibility of the organomagnesium-solvent complex, facilitated by solvent coordination, is a key factor in driving the reaction along its preferred pathway. acs.org

Kinetic and Mechanistic Insights in Phenylmagnesium Chloride Chemistry

Identification of Rate-Determining Steps in Complex Reaction Sequences

The complexity of Grignard reaction mechanisms is further highlighted by the potential for multiple parallel pathways. Different species present in the Schlenk equilibrium (RMgX, R₂Mg, and MgX₂) can participate in the reaction, and there may be competitive reaction pathways, including those involving electrophilic catalysis by magnesium halides. researchgate.net This makes the identification of a single rate-determining step challenging, as it may vary depending on the concentrations of the various magnesium species. Computational studies have suggested that for the reaction of methylmagnesium chloride with a carbonyl compound, the reaction can proceed through different transition states involving both mononuclear and dinuclear magnesium species, with similar activation energies. acs.org This implies that several pathways may occur concurrently, without a single, dominant rate-determining step. acs.org

Impact of Reaction Variables on Reaction Rate and Yield

The rate and yield of reactions involving phenylmagnesium chloride are significantly influenced by a number of variables, including the choice of solvent, the concentration of reactants, and the reaction temperature.

Solvent Effects: The solvent plays a critical role in the formation and reactivity of phenylmagnesium chloride. Tetrahydrofuran (B95107) (THF) is a more effective solvent than diethyl ether for the formation of Grignard reagents from aryl chlorides. sciencemadness.org Reactions in THF are considerably faster than in diethyl ether. researchgate.net This is attributed to the higher donor capability of THF, which solvates the magnesium species more effectively, facilitating the reaction. researchgate.net The use of mixed solvent systems, such as THF in a hydrocarbon like toluene (B28343), is also common. researchgate.net The addition of a non-donating co-solvent like toluene to a THF solution can shift the Schlenk equilibrium and alter the polarity of the medium, thereby affecting the reaction kinetics. researchgate.net

Concentration Effects: The concentration of the Grignard reagent can have a non-linear effect on the rate of its subsequent reactions. In THF, the pseudo-first-order rate constants for reactions with chlorosilanes show an upward curvature with increasing Grignard reagent concentration, indicating a kinetic order greater than one with respect to the Grignard reagent. researchgate.net This is explained by the competitive reactions of PhMgCl and Ph₂Mg, with the latter often being more reactive. researchgate.net The relative concentrations of these species change with the total Grignard reagent concentration, leading to the observed non-linear relationship. researchgate.net Low halide concentrations are also known to reduce the formation of Wurtz coupling byproducts, thereby increasing the yield of the desired Grignard reagent. rsc.org

Temperature Effects: As with most chemical reactions, temperature has a significant impact on the rate of phenylmagnesium chloride reactions. The relationship between temperature and the rate constant is described by the Arrhenius equation, which indicates that the rate constant increases with temperature. libretexts.org The activation energy (Ea) is a measure of the sensitivity of the reaction rate to temperature changes. libretexts.org For the formation of phenylmagnesium chloride in a toluene/THF system, the enthalpy of activation has been determined, providing a quantitative measure of the temperature dependence. researchgate.net Low reaction temperatures are generally favored to minimize the formation of the Wurtz coupling byproduct, which can be a significant side reaction that reduces the yield of the Grignard reagent. rsc.org

Interactive Data Table: Impact of Reaction Variables on Phenylmagnesium Chloride Reactions

| Reaction Variable | Effect on Rate | Effect on Yield | Explanation | References |

| Solvent | THF > Diethyl ether | Generally higher in THF | THF has a higher donor capability, facilitating the reaction. | researchgate.netsciencemadness.org |

| Concentration (Grignard) | Non-linear increase in THF | Can be complex | Schlenk equilibrium and competitive reactions of different magnesium species. | researchgate.net |

| Concentration (Halide) | Lower concentrations can reduce Wurtz coupling. | Minimizes side reactions. | rsc.org | |

| Temperature | Increases with temperature | Lower temperatures can reduce Wurtz coupling. | Follows Arrhenius equation; minimizes side reactions. | researchgate.netrsc.orglibretexts.org |

Future Directions and Emerging Research Areas

Sustainable and Green Chemistry Approaches in Grignard Synthesis

The principles of green chemistry are increasingly influencing the synthesis of Grignard reagents, including phenylmagnesium chloride. rsc.org The aim is to reduce the environmental footprint of these crucial reactions by targeting solvent use, energy consumption, and waste generation. uniroma1.it

Alternative Solvents: Traditional Grignard reactions often employ ethereal solvents like diethyl ether and tetrahydrofuran (B95107) (THF). While effective, these solvents have drawbacks related to safety and environmental persistence. Research has identified greener alternatives that offer comparable or even superior performance. 2-Methyltetrahydrofuran (2-MeTHF), derivable from renewable resources like corncobs, is a prominent example. ijarse.comrsc.org It exhibits limited miscibility with water, which simplifies work-up procedures and solvent recovery. ijarse.comsigmaaldrich.com Another promising alternative is cyclopentyl methyl ether (CPME), which is resistant to peroxide formation, enhancing safety, and forms an azeotrope with water, facilitating drying. rsc.orgsigmaaldrich.com

Interactive Data Table: Comparison of Solvents for Grignard Reactions

| Solvent | Source | Key Advantages |

|---|---|---|

| 2-Methyltetrahydrofuran (2-MeTHF) | Renewable resources (e.g., corncobs) | Limited water miscibility, easier recovery, higher boiling point than THF. ijarse.comsigmaaldrich.com |

| Cyclopentyl methyl ether (CPME) | Cyclopentene | Resistant to peroxide formation, forms azeotrope with water for easier drying. rsc.orgsigmaaldrich.com |

| Diethyl ether (DEE) | Traditional | - |

| Tetrahydrofuran (THF) | Traditional | Strong Lewis base, good for organometallic reactions. ijarse.com |